Ethyl 2-(5-bromopyrimidin-2-yl)acetate is a chemical compound with the IUPAC name ethyl 2-(5-bromopyrimidin-2-yl)acetate and CAS Number 1134327-91-5. Its molecular formula is , and it has a molecular weight of approximately 245.07 g/mol . This compound is classified under the category of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of Ethyl 2-(5-bromopyrimidin-2-yl)acetate can be accomplished through various methods. One notable method involves:
This multi-step synthesis highlights the importance of controlling reaction conditions to achieve high yields and purity.
The molecular structure of Ethyl 2-(5-bromopyrimidin-2-yl)acetate can be represented as follows:
1S/C8H9BrN2O2/c1-2-13-8(12)3-7-10-4-6(9)5-11-7/h4-5H,2-3H2,1H3
WJXDNGKSVNQDBZ-UHFFFAOYSA-N
.Ethyl 2-(5-bromopyrimidin-2-yl)acetate can participate in various chemical reactions due to its functional groups. Some notable reactions include:
These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Ethyl 2-(5-bromopyrimidin-2-yl)acetate has been identified as an inhibitor of cytochrome P450 enzyme CYP1A2. The mechanism of action involves:
Understanding this mechanism is essential for assessing its implications in drug development and safety evaluations.
These properties are crucial for predicting the behavior of the compound in biological systems.
Ethyl 2-(5-bromopyrimidin-2-yl)acetate has several scientific applications, particularly in medicinal chemistry:
The diverse applications underscore its significance in both research and industrial contexts.
Ethyl 2-(5-bromopyrimidin-2-yl)acetate (CAS 1134327-91-5) represents a structurally sophisticated heterocyclic compound with systematic IUPAC name ethyl 2-(5-bromopyrimidin-2-yl)acetate. Its molecular architecture integrates a pyrimidine heterocycle strategically functionalized with a bromine atom at the 5-position and an ethyl acetate moiety at the 2-position via an acetamide linker [5] [8]. The canonical SMILES representation CCOC(=O)CC1=NC=C(C=N1)Br precisely encodes this arrangement, while the InChIKey WJXDNGKSVNQDBZ-UHFFFAOYSA-N provides a unique structural identifier for database retrieval [1] [8].
The bromine atom at the pyrimidine's 5-position creates an electron-deficient center primed for palladium-catalyzed cross-coupling reactions, enabling versatile derivatization. Concurrently, the ethyl acetate group offers multiple synthetic handles: the carbonyl can undergo nucleophilic attack or reduction, while the ester can be hydrolyzed to carboxylic acid or transformed into amide functionalities [5]. This dual functionalization establishes the molecule as a convergent synthon where the bromine facilitates carbon-carbon bond formation and the ester provides a tether for further molecular elaboration. The pyrimidine core itself contributes significant hydrogen-bonding capacity through its two nitrogen atoms, enhancing target binding potential in biological systems [1] [5].
Pyrimidine-acetate hybrids have evolved substantially since their early 20th-century emergence, transitioning from simple heterocyclic curiosities to strategic intermediates in modern medicinal chemistry. The fusion of pyrimidine pharmacophores with flexible acetate linkers represents a deliberate design strategy to balance target binding affinity with physicochemical properties. Historically, unsubstituted pyrimidine acetates suffered from poor bioavailability and metabolic instability, prompting systematic structural optimization [1].
The introduction of halogen atoms at specific pyrimidine positions marked a critical advancement. Bromine at the 5-position specifically enhanced both electronic characteristics and coupling reactivity while maintaining metabolic resistance. Concurrently, the ethyl ester protection of carboxylic acid functionality improved cell membrane permeability compared to free acid precursors, as evidenced by calculated logP values (consensus logPo/w = 1.43) [1]. This molecular evolution culminated in compounds like Ethyl 2-(5-bromopyrimidin-2-yl)acetate, which embodies contemporary design principles: a halogenated heterocycle for targeted derivatization paired with a protected carboxyl equivalent for tunable polarity. Its emergence coincides with fragment-based drug discovery approaches where such bifunctional building blocks enable rapid scaffold diversification [5].
Table 1: Key Structural Features and Historical Development Milestones
Structural Element | Functional Role | Evolutionary Significance |
---|---|---|
5-Bromopyrimidine core | Electrophilic cross-coupling site | Enabled Suzuki, Stille, and Buchwald-Hartwig reactions for aromatic diversification |
Ethyl acetate moiety | Carboxylic acid bioisostere precursor | Improved cell permeability over carboxylic acid forms while retaining convertibility |
Methylenic bridge (-CH2-) | Spatial linker | Optimized distance between pyrimidine and functional groups for target binding |
Pyrimidine nitrogens | Hydrogen-bond acceptors | Enhanced target interaction capability compared to phenyl analogs |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: